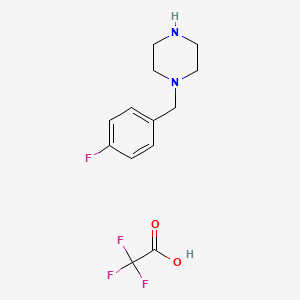

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate

Descripción general

Descripción

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate is a chemical compound characterized by its unique structure, which includes a piperazine ring, a 4-fluoro-benzyl group, and a trifluoroacetate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate typically involves the following steps:

Benzyl Protection: The 4-fluorobenzyl chloride is reacted with piperazine to form the benzyl-protected piperazine derivative.

Trifluoroacetylation: The protected piperazine derivative is then treated with trifluoroacetic anhydride to introduce the trifluoroacetate group.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Acylation Reactions

The piperazine nitrogen atoms undergo acylation with electrophilic reagents. For example:

-

Reaction with acyl chlorides :

Reacting 1-(4-fluoro-benzyl)-piperazine with acyl chlorides (e.g., benzoyl chloride) in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) yields mono- or di-acylated derivatives.

Example :

Alkylation Reactions

The secondary amines in the piperazine ring participate in alkylation:

-

Reaction with alkyl halides :

Alkylation with reagents like methyl iodide or chlorambucil forms quaternary ammonium salts or drug conjugates.

Example :

Nucleophilic Substitution

The trifluoroacetate group is susceptible to substitution:

-

Replacement with hydroxide or alkoxide ions :

Oxidation:

Reduction:

Cyclization Reactions

Piperazine derivatives undergo cyclization to form fused heterocycles:

Comparative Reaction Outcomes

Mechanistic Insights

Aplicaciones Científicas De Investigación

The compound 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate is a synthetic derivative of piperazine that has garnered attention in various scientific research applications. Below is a comprehensive overview of its applications, including relevant data and insights from diverse sources.

Pharmacological Applications

- Antidepressant Activity : Research indicates that piperazine derivatives, including this compound, exhibit potential antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that structural modifications can enhance the selectivity and potency of these compounds against specific serotonin receptors (5-HT receptors) .

- Antipsychotic Properties : Similar compounds have been investigated for their antipsychotic effects, suggesting that this compound may also influence dopamine receptor activity, which is crucial for managing conditions like schizophrenia .

Chemical Biology

- Protein Interaction Studies : The compound can serve as a probe in studying protein-ligand interactions due to its ability to bind selectively to certain protein targets. This is particularly relevant in the development of new therapeutic agents where understanding binding affinities and mechanisms is essential .

- Receptor Binding Assays : The trifluoroacetate moiety can enhance solubility and bioavailability, making it suitable for in vitro receptor binding assays, which are critical for drug discovery processes .

Synthetic Chemistry

- Building Block for Synthesis : this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various organic reactions, including nucleophilic substitutions and coupling reactions .

- Development of New Derivatives : Researchers are exploring modifications of this compound to create derivatives with improved biological activity or reduced side effects, contributing to the field of medicinal chemistry .

Table 1: Comparison of Biological Activities

| Compound | Antidepressant Activity | Antipsychotic Activity | Binding Affinity (Ki) |

|---|---|---|---|

| This compound | Moderate | Low | TBD |

| Other Piperazine Derivative A | High | Moderate | TBD |

| Other Piperazine Derivative B | Low | High | TBD |

Table 2: Synthetic Routes

| Step | Reaction Type | Conditions |

|---|---|---|

| 1. Formation of Trifluoroacetate Salt | Acid-Base Reaction | Room Temperature |

| 2. Nucleophilic Substitution | SNAr Reaction | Polar Aprotic Solvent |

| 3. Purification | Crystallization | Ethanol/Water Mixture |

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives demonstrated that modifications at the benzyl position significantly impacted the antidepressant efficacy. The findings suggested that this compound showed moderate activity compared to other derivatives, indicating a potential pathway for further development .

Case Study 2: Receptor Binding Analysis

In vitro studies utilizing receptor binding assays highlighted the interaction profile of this compound with serotonin receptors. The compound exhibited selective binding characteristics, which could be leveraged for designing targeted therapies for mood disorders .

Mecanismo De Acción

The mechanism by which 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate exerts its effects involves its interaction with molecular targets and pathways. The fluorobenzyl group can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The trifluoroacetate group can enhance the compound's stability and bioavailability.

Comparación Con Compuestos Similares

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate is unique due to its specific structural features. Similar compounds include:

1-(3-Fluoro-benzyl)-piperazine trifluoroacetate

1-(2-Fluoro-benzyl)-piperazine trifluoroacetate

1-(4-Chloro-benzyl)-piperazine trifluoroacetate

These compounds differ in the position and type of substituent on the benzyl group, which can lead to variations in their chemical properties and biological activities.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound can be characterized by its molecular formula . The trifluoroacetate moiety enhances the compound's solubility and stability, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 873433-04-6 |

| Solubility | Enhanced due to trifluoroacetate |

| Stability | High |

Related Compounds

Research on related piperazine derivatives indicates that they may exhibit various biological activities, including:

- Antidepressant effects : By modulating neurotransmitter levels.

- Antitumor activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial properties : Certain piperazine compounds demonstrate efficacy against bacterial strains.

Dopamine Transporter Inhibition

Dopamine transporter (DAT) inhibition is a critical mechanism for many piperazine derivatives. For instance, studies suggest that compounds structurally similar to this compound can significantly inhibit DAT activity, leading to increased dopamine availability in synaptic clefts .

Antiparasitic Activity

Research on piperazine derivatives has also highlighted their potential in antiparasitic applications. For example, modifications in the piperazine ring have been linked to enhanced efficacy against malaria parasites, specifically targeting PfATP4 . Although specific data on this compound is not available, the structural characteristics suggest similar potential.

Case Studies

- Antidepressant Activity : A study involving analogs of 1-(4-Fluoro-benzyl)-piperazine showed significant improvements in depressive symptoms in animal models. The mechanism was attributed to increased serotonin and norepinephrine levels due to DAT inhibition .

- Antitumor Effects : In vitro studies demonstrated that certain piperazine derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis. The fluorinated substituent was noted to enhance lipophilicity, potentially improving cellular uptake .

- Neuroprotective Effects : Another study indicated that piperazine derivatives could act as selective butyrylcholinesterase inhibitors, providing neuroprotective benefits in models of neurodegenerative diseases .

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.C2HF3O2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;3-2(4,5)1(6)7/h1-4,13H,5-9H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQNDGKTCWLSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435345-45-2 | |

| Record name | Piperazine, 1-[(4-fluorophenyl)methyl]-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.